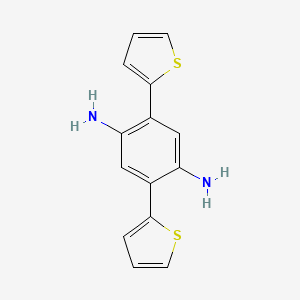

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine

Description

Significance of Aryl- and Heteroaryl-Substituted Diamines in Functional Materials Science

Aryl- and heteroaryl-substituted diamines are a critical class of compounds in materials science. The nitrogen atoms of the diamine groups can act as potent electron donors (p-type character) and their hydrogen atoms can participate in hydrogen bonding, influencing molecular packing and supramolecular architecture. mdpi.com The incorporation of aromatic (aryl) or heteroaromatic (heteroaryl) rings provides rigidity and electronic functionality. This combination is exploited in various functional materials:

Organic Conductors: The ability of diamine moieties to be oxidized to stable radical cations makes them essential components in conducting polymers and charge-transfer complexes.

Hole-Transport Layers: In devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, these compounds facilitate the efficient transport of positive charge carriers (holes) to the active layer.

Supramolecular Assemblies: The directional nature of hydrogen bonding in diamines can be used to guide the self-assembly of molecules into well-ordered, layered, or porous structures. mdpi.com The segregation of organic and inorganic components in these architectures is often driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com

Overview of Benzene-1,4-Diamine Scaffolds in Organic Electronic Architectures

The benzene-1,4-diamine (also known as p-phenylenediamine) scaffold is a particularly important building block in organic electronics. Its linear and symmetrical structure provides a rigid and well-defined conjugated core. This diamine is a classic example of a "molecular wire" due to its ability to facilitate charge transport between two points.

Research has shown that a single 1,4-benzenediamine molecule can form a conductive junction between metal electrodes, such as gold, silver, or copper. researchgate.net The conductivity of such a junction is influenced by the nature of the metal, with gold electrodes typically forming more conductive junctions. researchgate.net The core benzene (B151609) ring, flanked by two amino groups, acts as an electron-rich unit that can be easily integrated into larger π-conjugated systems. This scaffold serves as a primary intermediate for creating more complex structures for applications ranging from molecular electronics to compositions for dyeing keratin (B1170402) fibers. researchgate.net

Rational Design Principles for Thiophene-Containing Conjugated Systems

Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. It is a cornerstone of organic electronics due to its exceptional electronic and optical properties, environmental stability, and the diverse chemical modifications it allows. rsc.org The rational design of thiophene-containing conjugated systems involves several key principles to tailor their performance in devices like organic solar cells and field-effect transistors:

Tuning Electronic Energy Levels: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be fine-tuned by introducing electron-donating or electron-withdrawing groups to the thiophene ring or the adjacent conjugated units. This is crucial for matching the energy levels of different layers in a device to ensure efficient charge transfer. rsc.org

Controlling Morphology: The physical arrangement of polymer chains or molecules in the solid state significantly impacts device performance. Attaching flexible alkyl side chains to the thiophene backbone can improve solubility and influence the thin-film morphology and phase separation in polymer blends. rsc.org

Enhancing Conjugation Length: Extending the π-conjugated backbone by linking multiple thiophene rings or combining them with other aromatic units generally leads to a red-shift in the material's absorption spectrum, allowing it to absorb a broader range of light. researchgate.net Synthetic strategies like Suzuki or Stille coupling are commonly used to create these extended systems. rsc.orgacs.org

Regioregularity: In polythiophenes, controlling the orientation of the thiophene units (regioregularity) is vital. High regioregularity leads to more ordered packing and significantly improved charge carrier mobility. rsc.org

By combining the electron-rich benzene-1,4-diamine core with the versatile and highly tunable electronic properties of thiophene rings, a compound like 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine is engineered. This specific architecture creates an extended π-conjugated system with donor-acceptor characteristics, making it a promising candidate for advanced electronic and optoelectronic applications.

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2S2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

2,5-dithiophen-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C14H12N2S2/c15-11-8-10(14-4-2-6-18-14)12(16)7-9(11)13-3-1-5-17-13/h1-8H,15-16H2 |

InChI Key |

UUINHKZYHDPIOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2N)C3=CC=CS3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis Thiophen 2 Yl Benzene 1,4 Diamine and Analogous Structures

Strategies for the Construction of Aryl-Thiophene Linkages

The formation of the carbon-carbon bond between the benzene (B151609) and thiophene (B33073) rings is a critical step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for achieving this transformation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of C-C bonds. tandfonline.com The Suzuki and Stille couplings are particularly relevant for the synthesis of aryl-thiophene structures.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of thiophene-based materials, this typically involves the reaction of a thiophene-boronic acid with an aryl halide or a boronic acid with a halogenated thiophene. acs.orgnih.gov A key advantage of the Suzuki coupling is the use of organoboron reagents, which are generally stable, less toxic, and environmentally benign compared to other organometallic reagents. organic-chemistry.org For instance, the synthesis of 2,5-bis(4-amidinophenyl)thiophene, a related structure, utilizes a Suzuki coupling between 2,5-dibromothiophene (B18171) and 4-cyanophenylboronic acid. nih.gov The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand like triphenylphosphine. nih.gov

The Stille coupling reaction provides another effective route for aryl-thiophene bond formation. tandfonline.com This reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, also catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While the Stille reaction is highly versatile and tolerates a wide range of functional groups, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. orgsyn.org

Direct C-H arylation of thiophenes has emerged as a more atom-economical alternative to traditional cross-coupling methods. acs.orgrsc.org This approach avoids the pre-functionalization of the thiophene ring with organometallic groups, directly coupling it with an aryl halide. rsc.orgrsc.org Palladium catalysts are also central to this methodology, promoting the selective arylation at the C-H bonds of the thiophene ring. rsc.orgacs.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Thiophene Synthesis

| Reaction | Organometallic Reagent | Advantages | Disadvantages | Key Catalyst Components |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Low toxicity of reagents, mild reaction conditions, commercial availability of reagents. organic-chemistry.org | Can be sensitive to reaction conditions. | Pd(0) complex, phosphine ligands, base. nih.govnih.gov |

| Stille Coupling | Organotin compounds (organostannanes) | High functional group tolerance, stable reagents. tandfonline.comwikipedia.org | Toxicity of tin compounds. organic-chemistry.org | Pd(0) complex, ligands (e.g., phosphines). tandfonline.comorgsyn.org |

| Direct C-H Arylation | None (direct use of thiophene) | Atom-economical, avoids pre-functionalization. acs.orgrsc.org | May require specific directing groups for regioselectivity. | Pd catalyst. rsc.orgacs.org |

While palladium-catalyzed reactions are dominant, other methods for constructing C-C bonds in thiophene-based systems exist. These can involve transition-metal-free approaches or reactions utilizing other metals. For example, some syntheses might employ cyclization reactions to form the thiophene ring itself from acyclic precursors already containing the aryl substituents. mdpi.comnih.gov Additionally, reactions involving the ring-opening of thiophenes followed by C-C bond formation have been explored, although these are less common for the direct synthesis of the target compound. rsc.orgnih.govresearchgate.net Another strategy involves the use of elemental sulfur or selenium in reactions with alkynes to construct the heterocyclic ring. researchgate.net

Synthesis of Benzene-1,4-Diamine Precursors and Derivatives

The synthesis of the central benzene-1,4-diamine core is another crucial aspect. These precursors can be prepared through various established organic reactions. A common route involves the reduction of a dinitrobenzene derivative. For instance, 1,4-dinitrobenzene (B86053) can be reduced to benzene-1,4-diamine using various reducing agents.

In the context of synthesizing 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine, a more practical approach is to introduce the thiophene rings onto a pre-existing, suitably functionalized benzene derivative. For example, a dihalobenzene, such as 1,4-dibromo-2,5-dinitrobenzene, could first undergo a cross-coupling reaction with a thiophene-based organometallic reagent. The nitro groups can then be subsequently reduced to the desired amino functionalities.

Alternatively, the synthesis can start from a diamine that is then functionalized. For example, a protected benzene-1,4-diamine can be halogenated and then subjected to cross-coupling with a thiophene derivative. The protecting groups are then removed in the final step. The synthesis of 1,4-phenylenediamine itself can be achieved through the amination of p-aminophenol or 1,4-dihydroxybenzene under high temperature and pressure in the presence of a catalyst. google.com

Reaction Pathway Optimization and Yield Enhancement Techniques

Optimizing the reaction pathways and enhancing the yields are critical for the efficient synthesis of this compound. Several factors can be fine-tuned to achieve this.

For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is paramount. The catalyst loading can often be minimized to reduce costs without significantly compromising the yield. rsc.org For instance, in some direct arylation reactions, very low palladium concentrations (0.1–0.001 mol%) have been shown to be effective. rsc.org The use of specific ligands, such as bulky, electron-rich phosphines, can improve catalyst performance and expand the substrate scope. orgsyn.org

The reaction conditions, including temperature and reaction time, also play a crucial role. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some cases. nih.gov For example, the Suzuki coupling to form a dinitrile precursor for a related compound was achieved in 2 hours at 80°C using a microwave reactor, resulting in a 94% yield. nih.gov

Table 2: Factors for Optimization in the Synthesis of this compound

| Factor | Variables to Consider | Impact on Reaction |

|---|---|---|

| Catalyst System | Type of palladium precursor, ligand structure, catalyst loading. orgsyn.orgrsc.org | Affects reaction rate, yield, and substrate scope. |

| Reaction Conditions | Temperature, reaction time, use of microwave irradiation. nih.gov | Can significantly reduce reaction times and improve efficiency. |

| Solvent and Base | Polarity of solvent, strength and type of base. nih.gov | Influences solubility of reactants and catalyst activity. |

| Purification Method | Column chromatography, recrystallization. tandfonline.com | Crucial for obtaining a pure product and maximizing isolated yield. |

Advanced Spectroscopic and Chromatographic Elucidation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms and provide insights into the compound's configuration.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The signals are expected in the aromatic region, corresponding to the protons on the central benzene (B151609) ring and the two thiophene (B33073) rings. The amino group protons (-NH₂) would also produce a characteristic signal, the chemical shift of which can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Distinct signals are expected for the carbon atoms of the benzene ring, with those bonded to the amino and thiophene groups having characteristic chemical shifts. The carbons of the thiophene rings will also show distinct resonances. For instance, in a related compound, 2-([2,2′-bithiophen]-5-yl)quinoxaline, the ¹³C{¹H} NMR spectrum showed a range of signals for the thiophene and quinoxaline (B1680401) carbons between δc = 124.9 and 147.3 ppm. soton.ac.uk

Interactive Table: Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amino (NH₂) | Variable | Singlet (broad) |

| Benzene Ring | ~6.5 - 7.5 | Singlet/Multiplet |

Interactive Table: Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-N (Benzene) | ~140 - 150 |

| C-S (Thiophene) | ~120 - 140 |

| C-C (Benzene) | ~110 - 130 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the confirmation of the elemental composition and chemical formula (C₁₄H₁₂N₂S₂). Techniques like Electrospray Ionization (ESI) are often used. For example, a related thiophene-containing compound, 2-([2,2′-bithiophen]-5-yl)quinoxaline, had a calculated m/z of 295.0364 for C₁₆H₁₁N₂S₂ and a found m/z of 295.0358, demonstrating the precision of HRMS. soton.ac.uk

Interactive Table: HRMS Data

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₂N₂S₂ | N/A |

| Calculated m/z | 288.0445 | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational bands include:

N-H Stretching: The amino groups (-NH₂) typically show symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds in the benzene and thiophene rings usually appears in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically found in the 1250-1360 cm⁻¹ range.

C-S Stretching: The thiophene C-S bond vibrations can be observed in the fingerprint region, typically around 600-800 cm⁻¹.

In a study of a similar Schiff base, N,N′-Bis(2-thienylmethylene)benzene-1,4-diamine, characteristic FTIR peaks were observed that confirmed its structure. nih.gov Another related compound, 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene pentamer, showed absorption bands related to the π-π* transition between thiophene and other aromatic moieties. researchgate.net

Interactive Table: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gel Permeation Chromatography)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. Column chromatography using silica (B1680970) gel is a common method for purification after synthesis. rsc.org

For polymeric materials derived from this monomer, Gel Permeation Chromatography (GPC) is a critical technique to determine the molecular weight and molecular weight distribution (polydispersity index, PDI). While GPC is more relevant to polymers, ensuring the high purity of the monomer is crucial for achieving well-defined polymers. The purity of the monomer can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). For example, in the synthesis of related compounds, column chromatography with eluents like ethyl acetate (B1210297) and petroleum ether has been used for purification. rsc.org The purity of similar compounds, such as 2,5-diaminotoluene, has been qualitatively assessed by HPLC. nih.gov

Interactive Table: Chromatographic Methods and Applications

| Technique | Purpose | Typical Stationary/Mobile Phase | Reference |

|---|---|---|---|

| Column Chromatography | Purification | Silica Gel / Ethyl Acetate & Petroleum Ether | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 column / Acetonitrile (B52724) & Water | nih.gov |

Quantum Chemical and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Ground State Geometry and Electronic Configuration

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This method calculates the electron density of a system to determine its energy. By minimizing this energy, the optimized geometry, including bond lengths, bond angles, and dihedral angles, can be precisely predicted.

For 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine, a DFT study would reveal the planarity or torsion between the central benzene (B151609) ring and the two flanking thiophene (B33073) rings. The orientation of the amine (-NH2) groups would also be determined. This structural information is fundamental, as the degree of conjugation and molecular symmetry directly influences the electronic properties of the compound.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (Benzene) | ~1.40 Å |

| C-C (Thiophene) | ~1.38 - 1.44 Å | |

| C-S (Thiophene) | ~1.74 Å | |

| C-N (Amine) | ~1.40 Å | |

| C-C (Inter-ring) | ~1.47 Å | |

| Dihedral Angle | Thiophene-Benzene | Would be calculated |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would require a specific DFT calculation for the title compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the behavior of molecules upon absorption of light. It is used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in a UV-Visible spectrum. Key parameters obtained from TD-DFT include the excitation energies (which can be related to the wavelength of maximum absorption, λmax) and the oscillator strengths (which indicate the intensity of the absorption).

A TD-DFT analysis of this compound would predict its electronic absorption spectrum, identifying the key electronic transitions, such as π-π* transitions, that are characteristic of conjugated systems. This information is vital for assessing the compound's potential use in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Hypothetical TD-DFT Results for this compound (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Would be calculated | Would be calculated | Would be calculated |

| S0 → S2 | Would be calculated | Would be calculated | Would be calculated |

Note: The data in this table is for illustrative purposes. Actual values are dependent on specific TD-DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's excitability and chemical stability.

For this compound, an analysis of the frontier orbitals would reveal the spatial distribution of the electron density for the HOMO and LUMO. Typically, in such donor-acceptor-donor type structures, the HOMO is localized on the electron-rich amine and benzene moieties, while the LUMO may be distributed across the conjugated backbone. The HOMO-LUMO gap would be a key indicator of the material's potential as a semiconductor.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | Would be calculated |

| LUMO | Would be calculated |

| HOMO-LUMO Gap | Would be calculated |

Note: These values are hypothetical and would need to be determined by a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the amine groups and the sulfur atoms of the thiophene rings, indicating these are sites susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled and vacant orbitals, quantifying the extent of electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. An NBO analysis would provide insight into the hyperconjugative and charge transfer interactions that contribute to the stability and electronic structure of the molecule.

Computational Exploration of Intramolecular Charge Transfer Characteristics

Given the presence of electron-donating amine groups and the electron-accepting character of the thiophene-benzene backbone, this compound is a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. Computational methods can explore this phenomenon by analyzing the change in electron density distribution between the ground state and the excited state.

An analysis of the electron density difference between the first excited state and the ground state would reveal the direction and magnitude of charge transfer. For this molecule, it is expected that upon excitation, electron density would move from the amine groups towards the thiophene and benzene rings. Understanding these ICT characteristics is crucial for designing molecules for applications in nonlinear optics and as fluorescent sensors.

Polymerization and Oligomerization Studies of 2,5 Bis Thiophen 2 Yl Benzene 1,4 Diamine As a Monomer

Electrochemical Polymerization Techniques for Conjugated Poly(diamine)s

Electrochemical polymerization is a powerful method for synthesizing conjugated polymers directly onto an electrode surface, allowing for the formation of thin, uniform films. For monomers like 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine, which contains both oxidizable thiophene (B33073) and aniline-like moieties, cyclic voltammetry is a commonly employed technique to investigate their electrochemical behavior and subsequent polymerization. nih.govresearchgate.net The process typically involves repeatedly scanning the potential of a working electrode (such as indium tin oxide, ITO) in a solution containing the monomer and a supporting electrolyte. nitech.ac.jp

The initial step in the electrochemical polymerization is the oxidation of the monomer to form radical cations. These reactive species then couple, leading to the formation of dimers, oligomers, and ultimately a polymer film that deposits onto the electrode surface. The presence of both thiophene and diamine groups in the monomer offers multiple sites for oxidation and coupling, which can influence the structure and properties of the resulting polymer.

The rate of polymerization and the quality of the resulting polymer film can be significantly influenced by various experimental parameters. The introduction of small amounts of more easily oxidizable species, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, can accelerate the polymerization of thiophene-based monomers. dtic.mil This is attributed to the lower oxidation potential of the oligothiophenes, which facilitates the initial oxidation step and promotes a more rapid polymer growth. dtic.mil A similar rate-enhancement effect could be anticipated for the electropolymerization of this compound.

Table 1: Typical Parameters for Electrochemical Polymerization

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Working Electrode | Indium Tin Oxide (ITO), Platinum, Glassy Carbon | Provides the surface for polymer film deposition. |

| Solvent | Acetonitrile (B52724), Dichloromethane | Dissolves the monomer and supporting electrolyte. |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAClO₄), Lithium perchlorate (LiClO₄) | Ensures ionic conductivity of the solution. |

| Monomer Concentration | 1-50 mM | Affects the rate of polymerization and film thickness. |

| Potential Range | 0 to ~1.5 V (vs. Ag/AgCl) | Scanned to induce oxidation and polymerization of the monomer. dtic.mil |

| Scan Rate | 50-100 mV/s | Influences the morphology and properties of the polymer film. |

Chemical Polymerization Routes for Extended π-Systems

Chemical polymerization offers an alternative route to synthesize polymers from this compound, often yielding larger quantities of polymer compared to electrochemical methods. Oxidative polymerization is a common chemical method for this class of monomers. researchgate.netmdpi.com This technique employs chemical oxidants to initiate the polymerization process. For instance, p-phenylenediamine (B122844) can be polymerized using potassium peroxydisulfate (B1198043) in an acidic medium. researchgate.net A similar approach could be adapted for this compound, where the aniline-like diamine core would be susceptible to oxidation.

Another powerful chemical method for creating extended π-systems is through transition metal-catalyzed cross-coupling reactions. Suzuki coupling, for example, is a versatile reaction for forming carbon-carbon bonds between aryl halides and aryl boronic acids. A synthetic strategy could involve brominating the thiophene rings of a precursor molecule, followed by a Suzuki coupling reaction to form the polymer. researchgate.net This method allows for precise control over the polymer's structure.

Two-stage melt polycondensation is another chemical route, particularly for producing polyesters. mdpi.com While the target molecule is a diamine, this method highlights a synthetic strategy where a di-functionalized thiophene-based monomer is reacted with another monomer at high temperatures to form a high-molecular-weight polymer. mdpi.com

Table 2: Comparison of Chemical Polymerization Methods

| Polymerization Method | Oxidant/Catalyst | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| Oxidative Polymerization | Potassium peroxydisulfate, Ammonium peroxydisulfate, Iron(III) chloride | Acidic or neutral solution, low temperature. researchgate.net | Simple procedure, can produce bulk quantities. |

| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Organic solvent, elevated temperature. | Good control over polymer structure and regioregularity. researchgate.net |

| In Situ Polymerization | Oxidant mixed with monomer in the presence of a substrate. | Can be performed in various solvents. mdpi.com | Allows for the formation of composite materials. mdpi.com |

Copolymerization Strategies with Complementary Monomers (e.g., 3,4-ethylenedioxythiophene)

Copolymerization is a valuable strategy to fine-tune the properties of the resulting polymer. By incorporating a comonomer with complementary characteristics, it is possible to create materials with enhanced or entirely new functionalities. A particularly relevant comonomer for this compound is 3,4-ethylenedioxythiophene (B145204) (EDOT). EDOT is known for producing polymers (PEDOT) with high conductivity and stability.

The copolymerization of thiophene-based monomers with EDOT can be achieved through both electrochemical and chemical methods. google.com During electrochemical copolymerization, a mixture of the two monomers in the electrolyte solution is subjected to potential cycling, leading to the formation of a copolymer film on the electrode. google.com The ratio of the monomers in the feed solution can be varied to control the composition and, consequently, the optoelectronic properties of the resulting copolymer.

Chemical copolymerization of a thiophene derivative with EDOT has also been reported, offering a route to bulk quantities of the copolymer. google.com The resulting copolymers often exhibit properties that are intermediate between those of the respective homopolymers, allowing for a high degree of tunability. The incorporation of EDOT units into a poly(diamine) backbone derived from this compound could potentially enhance the electrical conductivity and environmental stability of the material.

Control over Polymer Regioregularity and Chain Conformation

The regioregularity, or the specific arrangement of monomer units within the polymer chain, has a profound impact on the material's properties, particularly its electronic and optical characteristics. For polymers derived from substituted thiophenes, the head-to-tail (HT) coupling of the monomer units generally leads to a more planar chain conformation, which facilitates π-orbital overlap and enhances charge carrier mobility.

Controlling the regioregularity in the polymerization of this compound is crucial for optimizing its performance in electronic devices. The symmetry of the monomer itself plays a role. However, the presence of the diamine substituents on the central benzene (B151609) ring can influence the coupling of the thiophene units.

Chemical polymerization methods, such as Suzuki coupling, can offer a higher degree of control over regioregularity compared to electrochemical methods. researchgate.net By carefully designing the monomer and the reaction conditions, it is possible to favor specific coupling patterns. The conformation of the polymer chain is also influenced by the processing conditions and the presence of dopants. The doping level, which is the number of charges per repeating unit, can vary significantly depending on the polymerization conditions and the polymer's structure, typically ranging from one charge per 12 thiophene rings to one per 3 rings. dtic.mil

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Indium Tin Oxide | ITO |

| 2,2'-Bithiophene | - |

| 2,2':5',2"-Terthiophene | - |

| p-Phenylenediamine | - |

| Potassium peroxydisulfate | - |

| Suzuki Coupling | - |

| 3,4-ethylenedioxythiophene | EDOT |

Structure Property Relationship Investigations in 2,5 Bis Thiophen 2 Yl Benzene 1,4 Diamine Systems

Correlation Between Molecular Architecture and Electronic Transitions

The electronic transitions in π-conjugated systems like 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine are governed by the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of these transitions, which can be observed using UV-visible spectroscopy, is highly sensitive to the molecular architecture.

In related donor-acceptor-donor (D-A-D) type structures, the electronic absorption spectra exhibit broad bands that are attributed to π-π* transitions within the conjugated backbone. For instance, in a complex pentamer incorporating 1,4-bis(thiophen-2-yl)-2,5-dioctyloxybenzene, two distinct broad absorption bands were observed at 343 nm and 422 nm, corresponding to transitions between the thiophene (B33073) and bithiophene groups with the central benzene (B151609) moiety. researchgate.net Similarly, arylsulfenyl derivatives of benzo-2,1,3-thiadiazole show intense absorptions around 420 nm, which are ascribed to spin and symmetry allowed π-π* electronic transitions. rsc.org

The spatial relationship between the aromatic rings is a critical determinant of the electronic properties. X-ray crystallography on a related compound, dimethyl 2,5-bis(5-hexylthiophen-2-yl)benzene-1,4-dioate, reveals that the thiophene and benzene rings are not coplanar, exhibiting a significant dihedral angle of 49.8°. nih.gov This twisting disrupts the π-conjugation across the molecule, which typically results in a higher energy transition (a blue shift in the absorption spectrum) compared to a more planar analogue. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have shown good agreement with experimentally observed electronic transitions in similar thiophene-based oligomers, confirming the correlation between molecular conformation and absorption wavelengths. acs.org Extending the conjugation length, for example by moving from a terthiophene to a longer oligomer, predictably shifts the absorption maximum to a longer wavelength (a red shift). acs.org

Impact of Substituent Modifications on Optoelectronic Response

Attaching various functional groups (substituents) to the core this compound framework is a powerful strategy for modulating its optoelectronic response. These modifications can alter the electron density distribution, steric hindrance, and intermolecular interactions, thereby tuning the HOMO-LUMO energy gap and the resulting optical properties.

The nature of the substituent plays a crucial role. Research on benzo[b]thiophene-1,1-dioxide based diarylethenes demonstrated that introducing electron-donating groups, such as phenyl or triphenylamine, effectively shifts the absorption band to longer wavelengths. researchgate.net Conversely, electron-withdrawing groups can also systematically alter the electronic structure. researchgate.net

In a study of 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles, the introduction of different aromatic substituents at a terminal position led to a noticeable bathochromic (red) shift in the absorption maximum compared to an alkyl-substituted equivalent. nih.gov However, this effect is not without complexity; DFT calculations revealed that while larger aromatic substituents increase the number of π-bonds in conjugation, they can also induce greater twisting between the molecular segments due to steric hindrance. nih.gov This twisting can reduce the effective conjugation, partially counteracting the effect of the extended π-system. nih.gov

Functionalization can also serve practical purposes, such as improving solubility through the addition of long alkyl or alkoxy chains, like the dioctyloxy-substituents used in the synthesis of a soluble pentamer. researchgate.net This enhancement in processability is critical for the fabrication of electronic devices.

Table 1: Effect of Terminal Aryl Substituents on the Absorption Maximum (λmax) of 2,5-bis(bithiophen-5-yl)-1,3,4-oxadiazole Derivatives This interactive table summarizes data from a study on related thiophene-oxadiazole systems, illustrating the influence of terminal groups on electronic absorption. Data sourced from nih.gov.

| Compound Derivative | Terminal Substituent (R) | λmax (nm) |

|---|---|---|

| 15c | 5''-thienyl | 409 |

| 15d | 5''-phenyl | 403 |

| 15e | 5''-(naphth-1-yl) | 405 |

| 15f | 5''-(anthracen-9-yl) | 405 |

| 15g | 5''-pyrenyl | 406 |

Influence of Conjugation Pathway and Planarity on Charge Transport Characteristics

The efficiency of charge transport in organic semiconductor materials is fundamentally dependent on the degree of π-orbital overlap between adjacent molecules, which is dictated by molecular packing in the solid state. This packing is, in turn, heavily influenced by the planarity and conjugation pathway of the individual molecules.

A high degree of molecular planarity is generally desirable for efficient charge transport as it facilitates close π-stacking. As noted earlier, the core structure of molecules like 2,5-bis(thiophen-2-yl)benzene can be significantly twisted, with dihedral angles approaching 50°, which is detrimental to orbital overlap. nih.gov However, molecular design can enforce planarity. For example, intramolecular, non-covalent interactions, such as S···N or S···O bonds, can lock a molecule into a rigid, planar conformation. acs.org

In studies of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, single-crystal X-ray analysis confirmed that the aromatic core was nearly planar. rsc.org This structural feature is directly linked to its charge-transporting properties. Preliminary time-of-flight measurements on these materials showed hole mobilities on the order of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org For other highly planar, rigid thieno[3,2-b]thiophene-based molecules, even higher hole mobilities have been reported, reaching up to 3.0 × 10⁻³ cm² V⁻¹ s⁻¹, demonstrating the profound impact of a planar conjugation pathway on charge transport characteristics. acs.org

Table 2: Comparison of Molecular Planarity and Hole Mobility in Thiophene-Based Systems This interactive table compares charge transport data for different thiophene-based compounds, highlighting the role of molecular planarity. Data sourced from acs.orgrsc.org.

| Compound Type | Key Structural Feature | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |

|---|---|---|

| 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophenes | Nearly planar aromatic core | ~1.5 × 10⁻⁴ |

| BDHTT-BBT | Rigid, planar structure via S···N interactions | 3.0 × 10⁻³ |

Engineering Molecular Design for Tunable Electronic Behavior

The insights gained from structure-property relationship studies enable the rational engineering of molecular designs to achieve specific, tunable electronic behaviors. By strategically modifying the this compound system, chemists can fine-tune properties for targeted applications in fields like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Key molecular design strategies include:

Extension of the π-Conjugation Pathway: Elongating the conjugated backbone, for instance by adding more thiophene or benzothiophene (B83047) units, is a reliable method to decrease the HOMO-LUMO gap. researchgate.netresearchgate.net This results in a bathochromic (red) shift in both absorption and emission spectra, allowing for color tuning across the visible spectrum and into the near-infrared. mdpi.com

Introduction of Donor/Acceptor Groups: The electronic nature of the molecule can be precisely controlled by incorporating electron-donating or electron-withdrawing substituents. This approach directly manipulates the HOMO and LUMO energy levels, affecting not only the optical band gap but also the ionization potential and electron affinity, which are critical for charge injection and transport in devices. researchgate.net

Control of Planarity and Intermolecular Interactions: As discussed, forcing molecular planarity through chemical bridging or intramolecular hydrogen/chalcogen bonding is a critical strategy for enhancing charge carrier mobility. acs.org Furthermore, attaching specific side chains can influence the solid-state packing (e.g., promoting π-stacking vs. herringbone motifs), which directly impacts bulk charge transport.

A central challenge in molecular engineering is balancing competing effects. For example, extending a conjugated system with bulky aryl groups may be intended to lower the band gap, but it can also induce steric twist, reducing planarity and potentially compromising charge transport. nih.gov Successful molecular design, therefore, requires a sophisticated understanding of these interconnected structural and electronic factors to achieve materials with optimized performance.

Chemical Functionalization and Derivatization Strategies

Synthetic Modifications on Thiophene (B33073) Moieties

The thiophene units within the compound are susceptible to a variety of synthetic modifications, primarily through electrophilic aromatic substitution. Thiophene is more reactive than benzene (B151609) in such reactions, with substitution preferentially occurring at the positions adjacent to the sulfur atom (α-positions). numberanalytics.compearson.com This increased reactivity allows for the introduction of a wide range of functional groups under relatively mild conditions. pearson.comquimicaorganica.org

Common strategies for modifying the thiophene rings include:

Halogenation : Bromination of thiophene rings, often using N-bromosuccinimide (NBS), introduces bromine atoms that serve as versatile handles for subsequent cross-coupling reactions like Suzuki or Stille couplings. studysmarter.co.ukacs.org This allows for the extension of the π-conjugated system by adding other aromatic or vinylic groups.

Nitration : Thiophene can be nitrated to introduce nitro groups (NO₂), typically using a mixture of nitric and sulfuric acids. numberanalytics.com This electron-withdrawing group can significantly alter the electronic properties of the molecule.

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.com This modification is a key step in the synthesis of more complex thiophene-based structures.

Formation of Fused Ring Systems : An advanced modification strategy involves using thiophene derivatives to construct fused ring systems, such as thienothiophenes or dithienothiophenes. mdpi.com These fused structures create more rigid and planar backbones in polymers, which can enhance charge carrier mobility. mdpi.com

Table 1: Examples of Electrophilic Substitution Reactions on Thiophene

| Reaction Type | Reagents | Product Type | Significance |

| Nitration | Nitric Acid / Sulfuric Acid | 2-Nitrothiophene | Introduces a strong electron-withdrawing group. numberanalytics.com |

| Bromination | Bromine / Iron(III) Bromide or NBS | 2-Bromothiophene | Provides a reactive site for cross-coupling reactions. numberanalytics.comstudysmarter.co.uk |

| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | Acylthiophene | Extends the molecular structure and provides a ketone functional group. numberanalytics.com |

Derivatization of the Benzene-1,4-Diamine Core

The two primary amine (-NH₂) groups on the central benzene ring are potent nucleophiles and offer a direct route for derivatization. These modifications can dramatically influence intermolecular interactions, solubility, and the potential for the molecule to coordinate with metal ions.

Key derivatization strategies for the diamine core include:

Schiff Base Formation : The primary amine groups readily undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases, R-C=N-R'). researchgate.netunsri.ac.id The reaction of 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine with aldehydes like thiophene-2-carbaldehyde (B41791) results in a larger, more conjugated structure. researchgate.netnih.gov These Schiff base ligands can be used to synthesize metal complexes with interesting photophysical or catalytic properties. researchgate.netnih.gov

N-Alkylation : The hydrogen atoms on the amine groups can be substituted with alkyl chains. researchgate.net This N-alkylation can improve the solubility of the resulting materials in common organic solvents, which is crucial for solution-based processing of organic electronic devices. Controlling the degree of alkylation to achieve selective mono- or di-alkylation can be a synthetic challenge but allows for precise tuning of material properties. researchgate.net

Amide Formation : Reaction with acyl chlorides or anhydrides can convert the amine groups into amide functionalities. This introduces hydrogen-bonding capabilities and can alter the electronic nature of the diamine core.

Table 2: Derivatization Reactions of the Benzene-1,4-Diamine Core

| Reaction Type | Reagents | Functional Group Formed | Key Benefits |

| Schiff Base Condensation | Aldehydes or Ketones | Imine (-C=N-) | Extends conjugation, forms ligands for metal complexes. researchgate.netnih.gov |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Improves solubility, modifies solid-state packing. researchgate.net |

| Amide Synthesis | Acyl Chlorides / Anhydrides | Amide (-NH-CO-R) | Introduces hydrogen bonding, alters electronic properties. |

Integration into Donor-Acceptor (D-A) or Donor-π-Acceptor (D-π-A) Frameworks

The this compound unit is an excellent electron donor (D) due to the combined electron-donating effects of the diamine and the easily polarizable thiophene rings. This characteristic makes it a highly valuable building block for creating donor-acceptor (D-A) and donor-π-acceptor (D-π-A) conjugated polymers. mdpi.comelectrochemsci.org In these architectures, the thiophene units often serve as the π-bridge connecting the donor core to an electron-accepting (A) moiety.

The synthesis of these copolymers, typically via methods like Stille or Suzuki cross-coupling, allows for the precise tuning of the polymer's frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org This control over the electronic band gap is fundamental to the performance of organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). rsc.orgmdpi.com By pairing the thiophene-diamine donor with various acceptors, a wide range of materials with tailored properties can be developed.

Common acceptor units copolymerized with thiophene-based donors include:

Benzothiadiazole (BT) rsc.org

Quinoxaline (B1680401) derivatives electrochemsci.orgresearchgate.net

Naphtho[2,3-c]thiophene-4,9-dione (NTDO) rsc.org

Thienopyrroledione (TPD)

Diketopyrrolopyrrole (DPP)

Table 3: Examples of D-A Copolymers Incorporating Thiophene-Based Donors

| Donor Unit | Acceptor Unit | Polymer Type | Potential Application |

| Benzodithiophene (BDT) | Naphtho[2,3-c]thiophene-4,9-dione (NTDO) | D-A Copolymer | Polymer Solar Cells rsc.org |

| Thiophene | Quinoxaline | D-A Copolymer | Electrochromic Materials, Solar Cells electrochemsci.orgresearchgate.netrsc.org |

| Thiophene | Benzothiadiazole (BT) | D-A Copolymer | Organic Photovoltaics, Bioimaging rsc.org |

| Benzo[1,2-b:4,5-b′]dithiophene (BDT) | Thieno[3,4-b]thiophene (TT) | D-A Copolymer | High-Efficiency Polymer Solar Cells mdpi.com |

Post-Synthetic Modification Approaches for Enhanced Functionality

Post-polymerization modification (PPM) has emerged as a powerful and versatile strategy for functionalizing conjugated polymers. rsc.orgrsc.org This approach involves introducing reactive handles into the polymer backbone during synthesis, which can then be modified in a subsequent step. nih.gov A key advantage of PPM is that it allows for the creation of a library of polymers with different functionalities but identical backbone structures and molecular weights, enabling a systematic investigation of structure-property relationships. rsc.orgnih.gov The reactions used for PPM must be highly efficient and chemoselective to avoid side reactions or degradation of the conjugated backbone. rsc.org

Several "click chemistry" reactions are well-suited for PPM:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly reliable reaction for linking molecules containing azide (B81097) and alkyne functional groups. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction that is useful for biological applications where copper toxicity is a concern. mcmaster.ca

Thiol-ene and Thiol-yne Reactions : These radical-mediated or nucleophilic reactions are highly efficient for modifying polymers that have been pre-functionalized with alkene or alkyne groups, allowing for the attachment of thiol-containing molecules. acs.orgresearchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SₙAr) : This method can be used to modify polymer backbones containing electron-deficient aromatic rings (e.g., fluorinated benzothiadiazole), allowing for the introduction of various nucleophiles. researchgate.net

Backbone Oxidation : The thiophene rings within the polymer backbone can be oxidized to thiophene-S,S-dioxide (TDO). rsc.org This transformation turns the electron-donating thiophene into a strong electron-accepting unit, drastically altering the polymer's electronic properties and shifting its absorption to longer wavelengths. rsc.org

Table 4: Post-Polymerization Modification Techniques for Conjugated Polymers

| PPM Reaction | Reactive Groups Required | Description |

| CuAAC / SPAAC | Azide + Alkyne | Forms a stable triazole linkage, widely used for attaching diverse functional groups. researchgate.netmcmaster.ca |

| Thiol-ene / Thiol-yne | Thiol + Alkene / Alkyne | Efficiently couples thiol-containing molecules to unsaturated C-C bonds. researchgate.netresearchgate.net |

| Nucleophilic Aromatic Substitution (SₙAr) | Electron-deficient Aromatic Ring + Nucleophile | Substitutes a leaving group (e.g., Fluorine) on the backbone with a new functional group. researchgate.net |

| Oxidation of Thiophene | Thiophene Ring + Oxidizing Agent | Converts thiophene to thiophene-S,S-dioxide, changing its electronic character from donor to acceptor. rsc.org |

Electrochemical and Spectroelectrochemical Characterization

Cyclic Voltammetry (CV) for Redox Potentials and Electrochemical Stability

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of electroactive species. For compounds like 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine, CV can determine the potentials at which the molecule is oxidized and reduced, as well as the stability of the resulting charged species.

In a typical CV experiment, the compound would be dissolved in a suitable solvent containing a supporting electrolyte, and the potential would be swept between two limits. For analogous 2,5-bis(het)aryl substituted thiophenes, studies have been conducted in acetonitrile (B52724) with 0.1 M n-Bu₄NPF₆ as the supporting electrolyte. uni-halle.de These experiments show that such compounds can undergo both oxidation and reduction, indicating the formation of stable radical cations and anions. uni-halle.de For instance, a cyano-substituted derivative with a PhThPh backbone exhibits a reversible one-electron oxidation and reduction, confirming the stability of the charged species. uni-halle.de

The redox potentials are a key parameter for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The onset oxidation and reduction potentials from the cyclic voltammogram can be used to estimate these energy levels. The electrochemical stability can be assessed by performing multiple CV cycles. If the peak currents remain constant over numerous cycles, it indicates that the compound and its redox species are stable under the experimental conditions.

Based on studies of similar compounds, it is expected that this compound would exhibit reversible or quasi-reversible redox processes. The diamine groups on the central benzene (B151609) ring are electron-donating and would likely facilitate oxidation at relatively low potentials.

Table 1: Representative Electrochemical Data for an Analogous 2,5-bis(het)aryl Substituted Thiophene (B33073)

| Compound (analogue) | Onset Oxidation Potential (Eonset, ox) vs. Ag/AgCl [V] | Onset Reduction Potential (Eonset, red) vs. Ag/AgCl [V] | HOMO Level [eV] | LUMO Level [eV] | Electrochemical Band Gap (Eg) [eV] |

| 2,5-diphenylthiophene derivative | Data not available in provided sources | Data not available in provided sources | Calculated from Eonset, ox | Calculated from Eonset, red | Calculated from HOMO-LUMO difference |

Spectroelectrochemical Methods for Correlating Electronic State with Optical Response

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its oxidation state is varied. This is a powerful tool for characterizing the charged species (radical cations and anions) that are formed during redox processes. uni-halle.de

For thiophene-based compounds, UV-Vis-NIR spectroelectrochemistry is particularly informative. tib.euuni-halle.de In a typical experiment, the compound is held at a specific potential to generate the desired charged species, and the absorption spectrum is recorded simultaneously. By comparing the spectrum of the neutral molecule with those of its oxidized and reduced forms, new absorption bands characteristic of the charged species can be identified.

Studies on related 2,5-bis(het)aryl substituted thiophenes have shown that the formation of radical cations and anions is accompanied by the appearance of new, strong absorption bands in the visible and near-infrared regions. uni-halle.de These new absorptions are indicative of the electronic transitions within the charged molecules. The ability to tune the optical properties of the charged species by modifying the molecular structure is a key advantage of this class of materials. uni-halle.de For this compound, oxidation would likely lead to the formation of a radical cation with new absorption features at longer wavelengths compared to the neutral molecule, a phenomenon associated with the creation of polaronic states in the conjugated system.

Table 2: Representative Spectroelectrochemical Data for Charged Species of an Analogous Thiophene Derivative

| Species | λmax [nm] (Neutral) | λmax [nm] (Radical Cation) | λmax [nm] (Radical Anion) |

| Cyano-substituted PhThPh derivative | Data not available in provided sources | Data not available in provided sources | Data not available in provided sources |

Note: This table is representative. The specific absorption maxima for the charged species of this compound would be determined from spectroelectrochemical measurements.

Surface Morphological Analysis of Electrodeposited Films (e.g., Scanning Electron Microscopy)

When a monomer like this compound is electrochemically polymerized, it forms a thin film on the electrode surface. The morphology of this polymer film is crucial for its performance in devices, as it influences properties such as charge transport and interaction with other materials. Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of these electrodeposited films.

SEM images can reveal details about the film's texture, porosity, and uniformity. For instance, in the characterization of a polymer derived from a related thiophene monomer, 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole, SEM was used to characterize the resulting polymer film. metu.edu.tr The morphology of such polymer films can range from smooth and compact to rough and granular, depending on the electropolymerization conditions (e.g., solvent, electrolyte, deposition method).

For a polymer film of poly(this compound), SEM analysis would provide valuable information on its surface structure. This would be critical for applications where the interface between the polymer and another layer is important, such as in organic solar cells or sensors. The morphology can also affect the electrochemical behavior of the film, for example, by influencing the diffusion of ions into and out of the polymer during doping and de-doping processes.

Supramolecular Assembly and Intermolecular Interactions

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

There is no specific information available in the search results regarding the investigation of non-covalent interactions for 2,5-bis(thiophen-2-yl)benzene-1,4-diamine.

Control of Supramolecular Architectures via Molecular Design

Information regarding the control of supramolecular architectures of this compound through molecular design is not available in the search results.

Advanced Materials Applications and Future Research Directions

Design and Development for Organic Electronic Devices (e.g., Organic Solar Cells, Organic Light-Emitting Diodes)

The performance of organic electronic devices such as Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs) is fundamentally dependent on the electronic properties and molecular packing of the organic semiconductors used in the active layers. While direct applications of 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine are not extensively documented, its structural motifs are central to many high-performance materials in this field.

Derivatives of this compound are considered important materials for developing various organic semiconductors for OLEDs, Organic Field-Effect Transistors (OFETs), and solar cells. researchgate.net The device performance is strongly linked to the molecular packing within the crystal structure. researchgate.net The core structure's utility is demonstrated in related donor-acceptor polymers, where thiophene-based units are integral to achieving high power conversion efficiencies (PCE). For instance, a polymer incorporating a diketopyrrolopyrrole (DPP) acceptor and a thieno[3,2-b]thiophene (B52689) donor achieved a high hole mobility of 0.53 cm²/V·s and a PCE of 4.38% in organic photovoltaic devices.

The strategic design of polymers for organic electronics often involves modifying the main chain or side chains of foundational structures like thiophene (B33073) and benzene (B151609). In recent years, OSCs have emerged as an advanced photovoltaic technology due to their light weight, flexibility, and potential for low-cost, large-scale fabrication through solution processing. The development of efficient polymer donors and small molecule acceptors has pushed the PCE of single-junction OSCs beyond 19%. Thiophene and its fused derivatives, such as benzodithiophene (BDT), are crucial components in many of these high-performing donor materials. The diamine groups on the this compound molecule offer reactive sites for polymerization, allowing it to be integrated into polymer backbones to create novel donor materials for OSCs.

In the realm of OLEDs, which are self-luminous devices used in modern displays and lighting, thiophene-based compounds are prized for their semiconducting and emissive properties. Donor–π–acceptor (D–π–A) molecules containing thienothiophene have been successfully used as emitters. For example, a fluorophore with a thieno[3,2-b]thiophene π-spacer demonstrated high quantum efficiencies and was used to fabricate a solution-processed OLED with a maximum external quantum efficiency of 4.61%. The this compound structure could serve as an excellent π-conjugated core or as a building block for larger, more complex D-π-A emitters for next-generation OLEDs.

Table 1: Photovoltaic Performance of Related Thiophene-Benzene-Based Polymers

| Polymer/Material | Device Application | Key Performance Metric |

|---|---|---|

| PDBF-co-TT | Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE): 4.38% |

| PDBF-co-TT | Organic Thin Film Transistor (OTFT) | Hole Mobility: up to 0.53 cm²/V·s |

Role in Electrochromic Materials and Devices

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This functionality is key for applications like smart windows, low-power displays, and electronic paper. The field heavily relies on organic conducting polymers, with thiophene-based polymers being among the most studied due to their stability and rich redox chemistry.

While research specifically detailing the electrochromic behavior of this compound is limited, its constituent parts suggest significant potential. The thiophene units are readily electropolymerized to form polythiophenes, which are well-known for their electrochromic properties. Furthermore, the p-phenylenediamine (B122844) core is structurally similar to aniline, another key monomer for producing electroactive and electrochromic polymers. Copolymers based on thiophene and its derivatives have been shown to exhibit multicolor electrochromism, with reversible color changes and strong absorption in the visible region. For instance, a copolymer of thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) demonstrated a color change from drab to blue-black with good stability over 2000 cycles.

The combination of thiophene and diamine functionalities in a single monomer could lead to novel electrochromic polymers with unique colors, faster switching times, and improved stability. The diamine groups can be polymerized via oxidative coupling or used to create more complex polymer structures, making this compound a promising, yet underexplored, candidate for future electrochromic material development.

Sensing Platform Development (e.g., Fluorescent Probes for Specific Analytes)

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial safety. Fluorescent probes are particularly valuable due to their high sensitivity and the ability to provide real-time responses. The rigid, conjugated structure of this compound and its derivatives makes them excellent candidates for designing fluorescent chemosensors.

A Schiff base synthesized from a closely related precursor, bis(thiophen-2-yl-methylene)benzene-1,4-diamine, has been successfully employed as a selective and sensitive fluorescent probe for detecting ferric ions (Fe³⁺) in aqueous solutions. The probe exhibited an enhanced fluorescence response upon binding with Fe³⁺, forming a 1:1 complex. This sensor showed a linear response to Fe³⁺ concentration with a low detection limit of 3.8 x 10⁻⁷ M and was successfully used to quantify Fe³⁺ in real water samples with high accuracy.

This principle has been extended to other analytes by modifying the core structure. A different but structurally related diamine, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA), was developed as a novel fluorescent probe for the rapid and highly sensitive detection of phosgene (B1210022), a toxic industrial chemical. This sensor operates via an intramolecular charge transfer (ICT) mechanism and can detect phosgene in both solution and gas phases within 30 seconds, with a detection limit as low as 0.16 μM in solution. The success of these related compounds underscores the vast potential of the this compound framework for creating a wide array of targeted fluorescent probes for various ions and molecules.

Table 2: Performance of Sensing Platforms Based on Thiophene-Benzene-Diamine Structures

| Sensor Compound | Analyte | Detection Limit | Response Time | Key Finding |

|---|---|---|---|---|

| Bis(thiophen-2-yl-methylene)benzene-1,4-diamine (Schiff base) | Fe³⁺ | 3.8 x 10⁻⁷ M | Not specified | Forms a 1:1 complex; successfully tested in water samples. |

Exploration in Other Emerging Functional Material Technologies

Beyond the applications already discussed, the unique properties of this compound make it a candidate for several other emerging technologies.

Organic Field-Effect Transistors (OFETs): OFETs are the fundamental building blocks of flexible and printed electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. Thiophene-based polymers and small molecules are among the best-performing p-type (hole-transporting) organic semiconductors. Materials incorporating thieno[3,2-b]thiophene have demonstrated high hole mobilities, essential for fast-switching transistors. The ordered molecular packing and potential for strong intermolecular π-π stacking in crystalline films of this compound derivatives suggest they could function as high-performance semiconductors in next-generation OFETs. researchgate.net

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with highly ordered structures and tuneable functionalities. They are synthesized from organic building blocks (monomers) that form strong covalent bonds. The diamine functionality of this compound makes it an ideal monomer for synthesizing imine-linked COFs. A related compound, 2,5-Dibromobenzene-1,4-diamine, is listed as an amino COF monomer. By reacting it with aldehyde-functionalized monomers, it is possible to create highly porous, crystalline frameworks. The inclusion of the thiophene-benzene-thiophene π-system within the COF structure could imbue the material with intrinsic conductivity, making it suitable for applications in catalysis, gas storage, and as an active material in electronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine, and what factors influence reaction yields?

- Methodological Answer : A robust approach involves palladium-catalyzed cross-coupling reactions, such as Stille coupling, using 2,5-dibromobenzene-1,4-diamine and thiophen-2-yl stannane derivatives. Key factors include:

- Catalyst system : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., AsPh₃) in toluene/DMF mixtures at 80–110°C .

- Purification : Soxhlet extraction with methanol, acetone, and hexane to remove low-MW byproducts .

- Yield optimization : Control of stoichiometry (1:2.2 molar ratio of diamine to thiophene reagent) and inert atmosphere to prevent oxidation of amine groups.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons of the benzene core appear as singlet(s) at δ 6.8–7.2 ppm, while thiophene protons split into distinct multiplet patterns (δ 7.3–7.6 ppm). Amine protons (NH₂) are typically observed at δ 4.5–5.0 ppm but may broaden due to hydrogen bonding .

- FT-IR : N-H stretching (3250–3350 cm⁻¹) and C-S/C-N vibrations (650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₂N₂S₂).

Q. What crystallization conditions are suitable for X-ray diffraction analysis?

- Methodological Answer : Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C produces single crystals. For improved diffraction quality:

- Use glovebox techniques to prevent oxidation.

- Add 5% trifluoroacetic acid to protonate amine groups, enhancing crystal packing .

- Typical space groups: P2₁/c or P-1 with Z = 2–4, as observed in related benzene-diamine derivatives .

Advanced Research Questions

Q. How does electronic conjugation between thiophene and the benzene-diamine core influence optoelectronic properties?

- Methodological Answer : The planar structure enables π-conjugation, which can be studied via:

- UV-Vis spectroscopy : Absorption maxima at 350–450 nm (π→π* transitions) with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹ .

- Cyclic voltammetry : Redox potentials reveal HOMO/LUMO levels (−5.2 eV/−3.4 eV vs. vacuum), suitable for hole-transport materials .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to visualize electron density distribution and bandgap alignment .

Q. What strategies overcome solubility challenges in conjugated polymer synthesis?

- Methodological Answer :

- Side-chain engineering : Introduce branched alkyl groups (e.g., 2-hexyldecyl) to the benzene-diamine core via nucleophilic substitution, enhancing solubility in THF or chloroform without disrupting conjugation .

- Co-solvent systems : Use toluene/DMF (3:1) during polymerization to dissolve both aromatic and polar segments .

- Post-functionalization : Acetylate amine groups temporarily to reduce polarity, then deprotect after polymerization .

Q. How can computational methods predict charge transport properties in derived materials?

- Methodological Answer :

- Charge mobility estimation : Use Marcus theory with reorganization energy (λ) calculated via DFT (e.g., Gaussian 09). For this compound, λ ≈ 0.3 eV suggests moderate hole mobility .

- Molecular dynamics (MD) : Simulate thin-film morphology with GROMACS to correlate packing density with conductivity .

- Machine learning : Train models on existing MOF/polymer datasets to predict charge carrier lifetimes based on substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.